The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and ChemBridge Corporation, where it is available for research purposes. It is cataloged under the Chemical Abstracts Service number 332023-12-8. The classification of 1-(2-Chloro-6-nitrophenyl)piperazine includes its categorization as an organic compound with notable pharmacological relevance.
The synthesis of 1-(2-Chloro-6-nitrophenyl)piperazine typically involves multi-step reactions starting from piperazine and chloronitrobenzene derivatives. A common method includes:
Key parameters for these reactions include temperature control (typically around room temperature to moderate heating) and reaction time, which can vary from several hours to days depending on the specific conditions used.
The molecular structure of 1-(2-Chloro-6-nitrophenyl)piperazine features a piperazine ring substituted with a chloronitrophenyl group.
The three-dimensional conformation can be analyzed using computational chemistry methods, revealing insights into steric hindrance and electronic distribution that affect its interaction with biological targets.
1-(2-Chloro-6-nitrophenyl)piperazine can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties.
The mechanism of action of 1-(2-Chloro-6-nitrophenyl)piperazine is primarily related to its interaction with neurotransmitter systems, particularly serotonin receptors.
Further studies are necessary to elucidate the precise pathways involved in its action.
1-(2-Chloro-6-nitrophenyl)piperazine exhibits several notable physical and chemical properties:
These properties are essential for determining its handling, storage, and application in research settings.
The applications of 1-(2-Chloro-6-nitrophenyl)piperazine are diverse:
Piperazine’s status as a privileged scaffold originates from its balanced physiochemical properties: moderate basicity (pKₐ ~9.8), water solubility at physiological pH, and conformational flexibility enabling diverse receptor interactions. The six-membered diamine ring serves as a molecular spacer that optimally orients pharmacophores within biological targets. Approximately 15% of commercially available small-molecule drugs contain piperazine, including blockbuster antidepressants (e.g., vortioxetine), antifungals (e.g., trazodone), and antivirals [1].
The scaffold’s hydrogen-bonding capability facilitates interactions with enzymatic active sites, while its structural adaptability allows for N-alkylation, N-acylation, or C-functionalization—enabling precise logP optimization. For 1-(2-chloro-6-nitrophenyl)piperazine, the unsubstituted piperazine nitrogens retain hydrogen bond donor-acceptor capacity, which synergizes with the aromatic substituents’ electronic effects [7]. This synergy is critical for achieving target affinity, as demonstrated in kinase inhibitors and neurotransmitter modulators.
Table 1: Therapeutic Applications of Piperazine-Containing Drugs
Drug Name | Therapeutic Category | Key Structural Features | Target | |
---|---|---|---|---|
Vortioxetine | Antidepressant | Piperazine linked to thioether | 5-HT receptors | |
Trazodone | Antidepressant | Piperazine-triazolopyridine | 5-HT₂A receptor | |
Sildenafil | Erectile dysfunction | Piperazine-sulfonamide linkage | PDE5 enzyme | |
1-(2-Chloro-6-nitrophenyl)piperazine | Research compound | Ortho-chloro + meta-nitro phenyl | Tyrosinase/Receptor models | [2] [7] |
Bioactivity in nitrophenylpiperazines is profoundly influenced by substituent positioning and electronic properties. The ortho-chloro substituent in 1-(2-chloro-6-nitrophenyl)piperazine induces steric strain, forcing a non-coplanar conformation between the phenyl ring and piperazine. This twist modulates binding pocket accessibility and reduces metabolic deactivation at the ortho position [4] [6]. Concurrently, the meta-nitro group (-NO₂) serves as a strong electron-withdrawing moiety, lowering the aromatic ring’s electron density by ~40% (Hammett constant σₘ = 0.71). This polarization enhances:
In tyrosinase inhibition studies, analogous nitrophenylpiperazines demonstrated mixed inhibition kinetics (e.g., compound 4l, IC₅₀ = 72.55 µM), where the nitro group coordinated with copper ions in the enzyme’s active site [2]. Similarly, chloro-nitro substitution patterns in EGFR inhibitors enhanced cytotoxicity (IC₅₀ = 10.6–23.1 µM) by promoting hydrophobic contact with Val702 and Lys721 residues [3].
Table 2: Impact of Substituents on Piperazine Derivatives’ Bioactivity
Substituent Pattern | Biological Activity | Potency (IC₅₀/EC₅₀) | Mechanistic Insight | |
---|---|---|---|---|
2-Cl,6-NO₂-phenyl | Tyrosinase inhibition | 72.55 µM (analog 4l) | Mixed inhibition; Cu²⁺ coordination | [2] |
2-Cl,4-NO₂-phenyl | Anticancer (MCF-7 cells) | 10.6 µM (compound 9a) | EGFR binding (ΔG = -11.25 kcal/mol) | [3] |
4-NO₂-benzoyl | Antimicrobial lead | Not reported | Enhanced membrane penetration | [6] |
Unsubstituted phenyl | Low tyrosinase inhibition | >200 µM | Lack of target affinity | [2] |
The evolution of 1-(2-chloro-6-nitrophenyl)piperazine reflects broader trends in heterocyclic chemistry. Early synthetic routes (1990s–2000s) relied on nucleophilic aromatic substitution (SNAr), where piperazine displaced halides on nitrophenyl precursors—though yields were limited by competing side reactions [4]. The 2010s introduced catalytic methodologies using cesium carbonate or DABCO to enhance regioselectivity and achieve yields >75% [2].
Key milestones include:
Table 3: Historical Research Timeline for Nitrophenylpiperazines
Year Range | Development Focus | Key Advance | Impact | |
---|---|---|---|---|
2000–2005 | Synthetic accessibility | SNAr protocols for nitro-chloro aryl piperazines | Milligram-scale production | [4] |
2005–2010 | Structural diversification | CAS 332023-12-8 registration | Identity standardization | [7] |
2010–2015 | Kinase inhibition | EGFR docking models (-10.4 kcal/mol affinity) | Targeted cancer therapy applications | [3] |
2015–2024 | Enzyme inhibition | Tyrosinase IC₅₀ values (72.55 µM) | Cosmetic/dermatological leads | [2] |
The compound’s progression from a synthetic intermediate to a biologically active scaffold underscores its multifunctional utility in drug discovery pipelines. Current research leverages its structure for PROTAC designs and bifunctional inhibitors, capitalizing on its dual hydrogen-bonding sites and hydrophobic surface area [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7